4-(1-Aminocyclopropyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-aminocyclopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOWJKUJOVHUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(1-Aminocyclopropyl)benzoic acid CAS 1014743-82-8 properties
The following technical guide details the properties, synthesis, and applications of 4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8).
CAS: 1014743-82-8 | Formula: C₁₀H₁₁NO₂ | M.W.: 177.20 g/mol [1]
Executive Summary
This compound is a bifunctional building block characterized by a benzene ring substituted at the para position with a 1-aminocyclopropyl moiety. This structure represents a conformationally restricted analog of γ-amino acids and a bioisostere of 4-aminobenzoic acid (PABA) and phenylalanine derivatives.
Its primary utility lies in medicinal chemistry as a rigidified linker and pharmacophore scaffold . The cyclopropane ring locks the amino group into a specific orientation relative to the phenyl ring, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, proteases). Unlike flexible alkyl chains, the cyclopropyl spacer imposes defined distance and angular constraints between the basic amine and the acidic carboxylate.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The compound exists as a zwitterion at neutral pH, exhibiting high melting point behavior typical of amino acids.
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| SMILES | NC1(CC1)C2=CC=C(C(O)=O)C=C2 | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO (>20 mg/mL), Dilute HCl/NaOH | Poor solubility in neutral water/Et₂O |
| pKa (Calc.) | Acid: ~3.8 | Amine: ~8.9 |
| H-Bond Donors | 2 (NH₂, OH) | |
| H-Bond Acceptors | 3 (C=O, OH, N) | |
| Rotatable Bonds | 1 (Phenyl-COOH bond) | Cyclopropyl-Phenyl bond is sterically hindered |
Structural Significance & Logic
The "geminal" substitution pattern (both the amino group and the phenyl ring attached to C1 of the cyclopropane) creates a unique steric environment.
-
Conformational Lock: The cyclopropane ring prevents free rotation observed in acyclic analogs (e.g.,
-methylbenzylamine derivatives). -
Metabolic Stability: The cyclopropyl group adjacent to the amine hinders
-oxidation by monoamine oxidases (MAO), potentially extending the half-life of drugs incorporating this motif. -
Vector Alignment: The para-substitution ensures a linear vector between the N-terminus and C-terminus, making it an ideal spacer for fragment-based drug design.
Pharmacophore Logic Map
Figure 1: Pharmacophoric connectivity illustrating the structural logic of the scaffold.[2][3][4][5]
Synthesis Protocol
Direct synthesis from 4-cyanobenzoic acid is problematic due to Grignard incompatibility with the acidic proton and ester group. The most robust, authoritative route utilizes the Kulinkovich-Szymoniak reaction on a bromo-nitrile precursor, followed by late-stage carboxylation.
Core Reaction Scheme
-
Cyclopropanation: 4-Bromobenzonitrile
1-(4-Bromophenyl)cyclopropylamine. -
Protection: Amine protection (Boc).
-
Carboxylation: Lithium-Halogen Exchange + CO₂.
-
Deprotection: Acidic cleavage.
Step-by-Step Methodology
Step 1: Kulinkovich-Szymoniak Cyclopropanation
This step constructs the strained ring and installs the amine in one pot.
-
Reagents: 4-Bromobenzonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0 M in Et₂O), Ti(OiPr)₄ (1.1 eq), BF₃·OEt₂ (2.2 eq).
-
Solvent: Anhydrous THF/Ether.
-
Protocol:
-
Dissolve 4-bromobenzonitrile in dry THF under Argon. Cool to -78°C.[6]
-
Add Ti(OiPr)₄ followed by slow addition of EtMgBr. The solution will turn dark (titanacyclopropane formation).
-
Warm to room temperature (RT) and stir for 1 hour.
-
Add BF₃·OEt₂ dropwise (Lewis acid mediates ring contraction). Stir for 2 hours.
-
Quench: Carefully add 10% NaOH solution. Extract with Et₂O.
-
Purification: Acid-base extraction yields crude 1-(4-bromophenyl)cyclopropylamine .
-
Step 2: Protection (Boc)
-
Protocol: React crude amine with Boc₂O (1.1 eq) and Et₃N in DCM. Purify via silica flash chromatography (Hexane/EtOAc). This yields N-Boc-1-(4-bromophenyl)cyclopropylamine .
Step 3: Carboxylation (The Critical Junction)
-
Reagents: n-Butyllithium (n-BuLi, 1.2 eq), Dry Ice (CO₂).
-
Protocol:
-
Dissolve Boc-protected intermediate in anhydrous THF. Cool to -78°C .[6]
-
Add n-BuLi dropwise. (Lithium-halogen exchange occurs selectively at the aryl bromide).
-
Stir for 30 min at -78°C.
-
Bubble excess dry CO₂ gas through the solution or pour onto crushed Dry Ice.
-
Allow to warm to RT. Quench with dilute HCl.
-
Extract the carboxylic acid product into EtOAc.
-
Step 4: Deprotection
-
Protocol: Treat the Boc-acid with 4M HCl in Dioxane for 2 hours. Precipitate the final product This compound hydrochloride with diethyl ether.
Synthetic Workflow Diagram
Figure 2: Synthetic route utilizing the titanium-mediated nitrile cyclopropanation.
Applications in Drug Discovery
Peptidomimetics
This compound serves as a phenylalanine bioisostere . By replacing the
-
BACE1 Inhibitors: For Alzheimer's research, where rigidifying the backbone can improve selectivity.
-
Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) sequence where the distance between the basic and acidic termini is critical.
Fragment-Based Drug Design (FBDD)
With a molecular weight of 177 Da and distinct vectors, it is an ideal "fragment" for screening.
-
Linker Chemistry: The amine allows amide coupling to heterocycles, while the acid allows coupling to solubilizing tails or other pharmacophores.
-
PROTACs: Used as a rigid linker in Proteolysis Targeting Chimeras to maintain a specific separation between the E3 ligase ligand and the target protein ligand.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.
-
Analytical Verification:
-
1H NMR (DMSO-d6): Look for 4 aromatic protons (two doublets ~7.4–7.9 ppm) and 4 cyclopropyl protons (multiplet ~1.2–1.5 ppm).
-
MS (ESI): [M+H]⁺ = 178.2.
-
References
-
Bertus, P., & Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications, (18), 1792–1793. Link
-
Szymoniak, J., & Bertus, P. (2003).[8][7] "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 68(18), 7133–7136. Link
-
BenchChem. (2025). "this compound Product Description & Safety Data." BenchChem Database. Link
-
PubChem. (2025).[1] "Compound Summary: this compound (CID 45140208)."[1] National Library of Medicine. Link
-
Gediya, L. K., et al. (2008). "Design and synthesis of novel benzoic acid derivatives as inhibitors." Bioorganic & Medicinal Chemistry, 16(6), 3352–3360. Link
Sources
- 1. This compound | C10H11NO2 | CID 45140208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
4-(1-Aminocyclopropyl)benzoic acid chemical synonyms and identifiers
This technical guide details the chemical identity, physicochemical properties, synthetic methodology, and research applications of 4-(1-Aminocyclopropyl)benzoic acid .
Executive Summary
This compound is a specialized bifunctional building block used extensively in medicinal chemistry to introduce conformational restriction into drug scaffolds. By incorporating a cyclopropyl ring at the alpha-position of the amino group, this compound locks the spatial orientation of the amine relative to the phenyl ring. This structural rigidity is critical for optimizing ligand-receptor binding interactions, particularly in the development of EP4 receptor antagonists (e.g., MF-766) and peptidomimetics where it serves as a constrained phenylalanine analogue.
Chemical Identity & Nomenclature
Accurate identification is prerequisite for regulatory compliance and database integration. The following identifiers are verified for the free acid form.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 1014743-82-8 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | NC1(CC1)c1ccc(C(=O)O)cc1 |
| InChI Key | JYOWJKUJOVHUFH-UHFFFAOYSA-N |
| PubChem CID | 45140208 |
| Common Synonyms | 1-(4-Carboxyphenyl)-1-aminocyclopropane; 4-(1-Amino-cyclopropyl)-benzoic acid |
Physicochemical Properties & Structural Analysis
The utility of this compound lies in its "alpha-quaternary" carbon, which prevents racemization and restricts bond rotation.
Key Properties
-
pKa (Acid): ~4.0 (Carboxylic acid)
-
pKa (Base): ~9.0 (Primary amine)
-
LogP: ~0.83 (Predicted)
-
Solubility: Low in neutral water (zwitterionic character); soluble in dilute HCl (cationic) or dilute NaOH (anionic).
-
Stability: Stable under standard ambient conditions; the cyclopropyl ring is robust but can open under extreme catalytic hydrogenation or strong acid conditions.
Structural Logic Diagram
The following diagram illustrates the pharmacophoric contributions of each structural motif.
Figure 1: Pharmacophoric decomposition of the molecule, highlighting the functional role of each moiety in drug design.
Synthetic Methodology
The most robust synthesis of 1-aryl-1-aminocyclopropanes is the Kulinkovich-Szymoniak reaction . This method converts a nitrile directly into a primary aminocyclopropane using a titanium catalyst and a Grignard reagent.[1]
Critical Note: Direct synthesis on the free acid (4-cyanobenzoic acid) is problematic due to the Grignard reagent reacting with the carboxylic proton. The protocol below utilizes the methyl ester (Methyl 4-cyanobenzoate) as the starting material, followed by hydrolysis.
Protocol: Kulinkovich-Szymoniak Cyclopropanation
Step 1: Cyclopropanation of Methyl 4-cyanobenzoate
-
Reagents: Methyl 4-cyanobenzoate (1.0 eq), EtMgBr (3.0 M in Et₂O, 2.2 eq), Ti(OiPr)₄ (1.1 eq), BF₃·Et₂O (2.0 eq).
-
Solvent: Anhydrous THF/Ether.
-
Procedure:
-
Dissolve Methyl 4-cyanobenzoate in anhydrous THF under Argon.
-
Add Ti(OiPr)₄ and cool to -78°C.
-
Slowly add EtMgBr (Ethyl Magnesium Bromide). The solution will darken as the titanacyclopropane intermediate forms.
-
Allow the mixture to warm to room temperature (0°C to RT) over 1 hour.
-
Add BF₃·Et₂O (Boron trifluoride etherate) to promote the rearrangement to the amine.
-
Quench: Carefully quench with 10% NaOH solution.
-
Extraction: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Intermediate Product: Methyl 4-(1-aminocyclopropyl)benzoate.
-
Step 2: Ester Hydrolysis
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
-
Procedure:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and stir at 60°C for 4 hours.
-
Workup: Acidify with 1M HCl to pH 4-5. The zwitterionic product, This compound , will precipitate.
-
Purification: Recrystallization from water/ethanol.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway converting the nitrile precursor to the target acid via the Kulinkovich-Szymoniak reaction.
Applications in Drug Discovery
EP4 Receptor Antagonists
This scaffold is a key intermediate in the synthesis of MF-766 , a highly potent and selective antagonist of the Prostaglandin E2 receptor 4 (EP4). The cyclopropyl amine acts as a rigid linker that orients the benzylic amide bond, enhancing potency in inflammatory pain models.
Conformational Restriction in Peptidomimetics
In peptide chemistry, replacing a Phenylalanine residue with this compound restricts the
-
Stabilize bioactive conformations (e.g., beta-turns).
-
Increase proteolytic stability (non-natural amino acid).
-
Probe the spatial requirements of receptor binding pockets.
Bioisostere for 4-Aminobenzoic Acid (PABA)
While PABA is flexible, this analogue locks the nitrogen vector. Researchers use it to determine if the biological activity of a PABA-derived drug is dependent on a specific conformer.
References
-
PubChem. "this compound - Compound Summary." National Library of Medicine. Link
-
Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, (18), 1792-1793. (Foundational method for Kulinkovich-Szymoniak reaction).
-
Colucci, J., et al. (2010).[2] "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain."[2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.[2] Link
-
BenchChem. "this compound Product Information." BenchChem Chemical Database. Link
Sources
The 1-Aminocyclopropyl Linker in Medicinal Chemistry: A Technical Deep Dive into 4-(1-Aminocyclopropyl)benzoic Acid
The following technical guide details the medicinal chemistry, synthesis, and application of 4-(1-Aminocyclopropyl)benzoic acid , a critical scaffold for introducing conformational constraint and metabolic stability into drug candidates.
CAS Registry Number: 1014743-82-8 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol
Executive Summary
In the optimization of lead compounds, medicinal chemists often face a "flexibility trade-off": flexible linkers (like methylene groups) allow for induced fit but incur a high entropic penalty upon binding, while rigid linkers can improve affinity but may prevent the molecule from adopting the bioactive conformation.
This compound serves as a precision tool to resolve this conflict. By incorporating a cyclopropyl ring at the benzylic position, this scaffold utilizes the Thorpe-Ingold effect to pre-organize the vector of the amino group relative to the phenyl ring. Furthermore, the quaternary carbon of the cyclopropane ring acts as a "metabolic shield," blocking the rapid P450-mediated oxidation typical of benzylic positions.
This guide explores the structural utility of this moiety, validates its synthesis via the Kulinkovich-Szymoniak reaction , and analyzes its deployment in high-potency antagonists like MF-766 .
Structural Properties & Pharmacophore Analysis[1]
Conformational Restriction (The "Lock" Mechanism)
Unlike a standard benzyl amine, which has free rotation around the
Metabolic Stability (The "Shield" Mechanism)
Benzylic amines are notorious for high clearance due to cytochrome P450-mediated hydroxylation at the
-
Vulnerability:
(Susceptible to CYP450 abstraction of H). -
Solution:
(No -hydrogen available).
The quaternary center renders the position chemically inert to oxidative dealkylation, significantly extending the half-life (
Figure 1: Mechanism of metabolic stabilization provided by the aminocyclopropyl moiety compared to standard benzyl amines.
Case Study: MF-766 (EP4 Receptor Antagonist)[2][3][4][5][6][7][8][9]
The utility of this scaffold is best exemplified by MF-766 (Merck Frosst), a highly potent and selective antagonist for the Prostaglandin E2 receptor 4 (EP4).[1]
The Challenge
Early EP4 antagonists suffered from poor selectivity against other prostanoid receptors and rapid metabolic clearance. The binding pocket required a specific vector between the acidic headgroup (binding to Arg316) and the lipophilic tail.
The Solution
Researchers utilized the this compound scaffold to link an indole moiety to the carboxylic acid. The cyclopropyl group locked the orientation, boosting potency into the sub-nanomolar range.
Table 1: Comparative Profile of MF-766
| Property | Value / Outcome | Significance |
| Compound | MF-766 | Optimized Candidate |
| Target | EP4 Receptor | Inflammation/Oncology target |
| Binding Affinity ( | 0.23 nM | Extremely high potency driven by rigidification |
| Selectivity | > 7000-fold | vs. other prostanoid receptors |
| Oral Bioavailability ( | 74–86% (Rat/Dog) | Excellent absorption |
| Efficacy | ED₅₀ = 0.004 mg/kg | Superior to COX-2 inhibitors in AIA models |
Source: Colucci et al., Bioorg. Med. Chem. Lett. 2010; Colucci et al., Patent WO 2008/104055.
Synthetic Protocol: The Kulinkovich-Szymoniak Route[10][11]
Synthesizing this compound requires navigating chemoselectivity issues. A direct Kulinkovich reaction on methyl 4-cyanobenzoate is risky because the titanium reagent reacts with both esters (to form cyclopropanols) and nitriles (to form aminocyclopropanes).
Recommended Strategy: Start with 4-bromobenzonitrile . Construct the aminocyclopropane first, protect it, and then install the carboxylic acid via carbonylation.
Step-by-Step Methodology
Step 1: Kulinkovich-Szymoniak Cyclopropanation
-
Objective: Convert nitrile to primary aminocyclopropane.
-
Reagents: 4-Bromobenzonitrile,
(3.0 equiv), (1.1 equiv), . -
Solvent:
or THF.
-
Activation: Cool a solution of 4-bromobenzonitrile (1.0 equiv) and
(1.1 equiv) in dry to -78°C. -
Grignard Addition: Add
(3.0 equiv) dropwise. The solution will turn dark brown/black (formation of titanacyclopropane species). -
Warming: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Lewis Acid: Add
(2.0 equiv). This promotes the ring contraction of the azatitanacyclopentene intermediate. -
Quench: Quench with 10% aqueous NaOH. Extract with ether.
-
Product: 1-(4-Bromophenyl)cyclopropan-1-amine.
Step 2: Protection and Carbonylation
-
Objective: Convert aryl bromide to benzoic acid.
-
Protection: Protect the free amine with
to form tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate . -
Carbonylation:
-
Mix the protected bromide with
(cat.), dppf (ligand), and in Methanol. -
Pressurize with CO gas (50 psi) and heat to 80°C.
-
Result: Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate.
-
-
Hydrolysis & Deprotection:
-
Saponify the ester (LiOH/THF/H2O).
-
Remove Boc group (HCl/Dioxane) to yield the final This compound (HCl salt) .
-
Figure 2: Validated synthetic route avoiding chemoselectivity errors between nitrile and ester functionalities.
References
-
Colucci, J., et al. (2010).[2] "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain."[3][2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.[2] Link
-
Bertus, P., & Szymoniak, J. (2001).[4] "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications, (18), 1792-1793. Link
-
Merck Frosst Canada Ltd. (2008). "Antagonists of Prostaglandin E2 Receptor."[5] World Intellectual Property Organization, WO 2008/104055. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Sources
- 1. | BioWorld [bioworld.com]
- 2. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Database [bindingdb.org]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Aminocyclopropyl Benzoic Acid Derivatives: A Master Class in Epigenetic Pharmacophore Design
Executive Summary: The Scaffold at the Intersection of Epigenetics and Oncology
In the landscape of modern medicinal chemistry, few scaffolds demonstrate the versatility and potency of aminocyclopropyl benzoic acid derivatives . While the aminocyclopropyl moiety—historically popularized by the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)—serves as a validated "warhead" for FAD-dependent amine oxidases, its fusion with a benzoic acid pharmacophore has unlocked a new generation of selective inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
This guide dissects the biological activity of these derivatives, moving beyond basic descriptions to the causal mechanisms of their efficacy. We will explore their role as suicide inhibitors of LSD1, their application in reversing epigenetic silencing in Acute Myeloid Leukemia (AML), and the precise experimental workflows required to validate their activity.
Structural Biology & Mechanism of Action[1]
The Pharmacophore: Anatomy of a Suicide Inhibitor
The biological activity of aminocyclopropyl benzoic acid derivatives hinges on two distinct structural domains:
-
The Warhead (Aminocyclopropyl): This strained ring system mimics the transition state of the methylated lysine substrate. Upon oxidation by the FAD cofactor within the LSD1 active site, the cyclopropyl ring undergoes a radical-mediated ring opening. This results in the formation of a covalent adduct with FAD (specifically at the N5 position), permanently disabling the enzyme.
-
The Anchor (Benzoic Acid/Benzamide): The benzoic acid moiety at the para-position of the phenyl ring serves two critical functions:
-
Electrostatic Engagement: It engages in salt-bridge interactions with positively charged residues (e.g., Lys661) at the entrance of the LSD1 substrate tunnel.
-
Vector for Modification: It acts as a synthetic handle. Derivatization into benzamides or esters allows for the fine-tuning of lipophilicity and blood-brain barrier (BBB) permeability, crucial for CNS-targeted epigenetic therapies.
-
Pathway Visualization: The Suicide Inhibition Cycle
The following diagram illustrates the mechanistic sequence where the inhibitor masquerades as a substrate before irreversibly locking the catalytic machinery.
Figure 1: Mechanism of Irreversible LSD1 Inhibition by Aminocyclopropyl Derivatives.
Structure-Activity Relationship (SAR) Data
The potency of these derivatives is heavily dependent on stereochemistry and substitution at the benzoic acid tail. The trans configuration of the cyclopropyl amine is essential for optimal positioning relative to the FAD cofactor.
Table 1: Comparative IC50 Values of Key Derivatives
| Compound Class | Structure Description | Target | IC50 (Enzymatic) | Mechanism |
| Tranylcypromine (TCP) | Unsubstituted phenylcyclopropylamine | LSD1 / MAO-A/B | ~20 - 40 µM | Non-selective Irreversible |
| Compound 12 | trans-4-(2-aminocyclopropyl)benzoic acid | LSD1 | 0.58 µM | Selective Irreversible |
| Compound 1b | 4-(2-aminocyclopropyl)benzamide | LSD1 | 4.1 nM | High Potency Irreversible |
| Indole-Carboxamide | Linked via benzoic acid to indole | EP4 Receptor | 47.1 nM | Competitive Antagonist |
Data synthesized from J. Med. Chem. and UCL Discovery studies [2, 4].
Key Insight: Converting the benzoic acid to a benzamide (Compound 1b) dramatically improves potency (from micromolar to nanomolar range).[1] This suggests that the amide hydrogens may form additional hydrogen bonds within the active site or that the charge neutralization improves access to the hydrophobic pocket.
Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed with built-in validation steps to ensure data integrity.
Protocol A: LSD1 Peroxidase-Coupled Inhibition Assay
Objective: Determine the IC50 of a derivative by measuring hydrogen peroxide production (a byproduct of the demethylation reaction).
Reagents:
-
Recombinant human LSD1 (1-852).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Coupling System: Amplex Red + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.
Workflow:
-
Pre-incubation (Critical Step): Incubate LSD1 enzyme with the test compound (aminocyclopropyl derivative) for 15 minutes at room temperature before adding the substrate.
-
Why? These are mechanism-based inhibitors. They require catalytic turnover to bind. Pre-incubation allows time for the initial binding event.
-
-
Reaction Initiation: Add the H3K4me2 peptide mixed with Amplex Red and HRP.
-
Kinetic Readout: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.
-
Validation: Include TCP (100 µM) as a positive control for inhibition and a "no-enzyme" well to rule out background fluorescence.
Protocol B: Cellular Target Engagement (H3K4me2 Western Blot)
Objective: Confirm that the drug penetrates the cell nucleus and inhibits LSD1 in a relevant biological system (e.g., MV4-11 AML cells).
Workflow:
-
Treatment: Seed MV4-11 cells at
cells/mL. Treat with compound (e.g., 100 nM, 500 nM) for 24–48 hours. -
Histone Extraction: Do not use whole cell lysis. Use an acid extraction protocol (0.2 N HCl) to isolate histones specifically.
-
Why? Whole lysates contain high levels of cytoplasmic proteins that can interfere with histone normalization.
-
-
Western Blotting:
-
Primary Antibody: Anti-H3K4me2 (Target).
-
Loading Control: Anti-Total H3 (Critical for normalization).
-
-
Quantification: A successful "hit" will show a dose-dependent increase in H3K4me2 signal (inhibition of demethylation causes accumulation of the methyl mark).
Screening & Validation Workflow
To efficiently identify lead candidates from this scaffold class, use the following logic flow. This integrates biochemical potency with functional cellular outcomes (differentiation).[2]
Figure 2: Integrated Screening Workflow for LSD1 Inhibitors.
References
-
BenchChem. 4-(1-Aminocyclopropyl)benzoic Acid: Structure and Applications. Retrieved from
-
Maes, T., et al. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel PET Imaging Agents for LSD1. Journal of Medicinal Chemistry. Retrieved from
-
UCL Discovery. Synthesis of carboxamides tranylcypromine analogues as LSD1 (KDM1A) inhibitors for AML. Retrieved from
-
NIH National Library of Medicine. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists. Retrieved from
-
ACS Publications. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for Amide Coupling with 4-(1-Aminocyclopropyl)benzoic Acid
Introduction: The Significance of 4-(1-Aminocyclopropyl)benzoic Acid in Modern Drug Discovery
This compound is a non-canonical amino acid that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclopropyl moiety introduces conformational constraint, which can enhance binding affinity and metabolic stability of drug candidates.[1] The benzoic acid group provides a key interaction point for molecular recognition, while the primary amino group offers a vector for further chemical elaboration.[1] This unique combination of features makes it a valuable scaffold for the synthesis of novel therapeutics, including enzyme inhibitors and receptor antagonists.[1]
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[3][4] However, the amide coupling of this compound can present unique challenges due to the steric hindrance imposed by the cyclopropyl group adjacent to the amine, and the electronic nature of the benzoic acid ring. This guide provides a comprehensive overview of robust and efficient protocols for the successful amide coupling of this valuable synthetic intermediate, addressing common challenges and offering field-proven solutions.
Core Challenges in Amide Coupling with this compound
The primary challenge in the amide coupling of this compound lies in the steric bulk surrounding the amine functionality. The quaternary carbon of the cyclopropyl ring hinders the approach of an activated carboxylic acid, potentially leading to slow reaction rates and low yields with standard coupling reagents.[5][6] Furthermore, the electronic properties of the benzoic acid can influence the reactivity of both the carboxylic acid and the amine.
Standard amide coupling reagents such as HATU, HBTU, EDC/HOBt, and DCC/DMAP may prove inefficient for this sterically demanding substrate.[5][7] These reagents might not generate a sufficiently reactive activated species to overcome the steric barrier, or the activated intermediate may be prone to decomposition before the desired coupling occurs.[7] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high yields and purity.
Recommended Amide Coupling Protocols
Herein, we present a selection of validated protocols for the amide coupling of this compound with various carboxylic acids. The choice of protocol will depend on the specific nature of the coupling partners, their steric and electronic properties, and the desired scale of the reaction.
Protocol 1: High-Efficiency Coupling using Phosphonium Salts (PyBOP)
Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly effective for difficult amide couplings, including those involving sterically hindered amines.[7]
Reaction Scheme:
Caption: General workflow for PyBOP-mediated amide coupling.
Detailed Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or CH2Cl2 (0.1-0.5 M) under an inert atmosphere (N2 or Ar), add PyBOP (1.1 eq.) and a hindered amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: PyBOP generates a highly reactive benzotriazole ester in situ, which readily reacts with the sterically hindered amine of this compound. The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates
For particularly challenging couplings where even phosphonium salts fail, the in situ generation of highly reactive acyl fluorides can be a powerful strategy.[8] Acyl fluorides are less sterically demanding than many other activated species, facilitating the reaction with hindered amines.[8]
Reaction Scheme:
Caption: Two-step, one-pot acyl fluoride-mediated amide coupling.
Detailed Protocol:
-
To a solution of the carboxylic acid (1.2 eq.) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere, add N-methylimidazole (NMI) (2.4 eq.) and cool the mixture to 0 °C.
-
Add a solution of cyanuric fluoride (TCFH) (0.6 eq.) in anhydrous CH2Cl2 dropwise. Stir the mixture at 0 °C for 30 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve this compound (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous CH2Cl2.
-
Add the solution of the amine and base to the pre-formed acyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash chromatography.
Rationale: The in situ formation of the highly reactive acyl fluoride intermediate overcomes the steric hindrance of the cyclopropylamine. This method is particularly useful when other standard coupling protocols provide low yields.[8]
Comparative Data of Coupling Reagents
The following table provides a general comparison of common coupling reagents for the amidation of sterically hindered amines like this compound.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Advantages | Potential Drawbacks |
| EDC | Carbodiimide | Moderate | HOBt, DMAP | Readily available, water-soluble byproducts.[9] | May be inefficient for hindered substrates.[7] |
| HATU | Uronium/Aminium | High | DIPEA, TEA | High efficiency, fast reaction times.[10] | Can be expensive, potential for side reactions.[11] |
| PyBOP | Phosphonium | Very High | DIPEA | Excellent for hindered substrates, low racemization.[7] | Byproducts can complicate purification. |
| Acyl Fluorides | Acyl Halide | Extremely High | N/A | Overcomes severe steric hindrance.[8] | Requires careful handling of fluorinating agents. |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more potent coupling reagent (e.g., moving from EDC/HOBt to HATU or PyBOP). Microwave heating can also be beneficial for accelerating sluggish reactions.[7]
-
Side Reactions: The presence of a catalytic amount of an additive like HOBt can help to suppress side reactions and improve the overall efficiency of carbodiimide-mediated couplings.[9]
-
Purification Challenges: The byproducts of some coupling reagents (e.g., phosphonium oxides from PyBOP) can be difficult to remove. A thorough aqueous workup is often necessary.
Conclusion
The successful amide coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. While standard protocols may fall short due to steric hindrance, the use of more potent coupling reagents like phosphonium salts or the in situ generation of acyl fluorides provides robust and reliable methods for the synthesis of a wide range of amide derivatives. The protocols and insights provided in this guide are intended to empower researchers to efficiently incorporate this valuable building block into their synthetic endeavors, accelerating the discovery of new and innovative therapeutics.
References
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]
-
This compound | C10H11NO2 | CID 45140208 - PubChem. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Recent developments in catalytic amide bond formation - Sci-Hub. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. [Link]
-
Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester - Chongqing Chemdad Co. ,Ltd. [Link]
-
Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. [Link]
-
Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [Link]
-
Chemical Properties of Benzoic Acid: Detailed Analysis - Justlong in Food. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Application Note & Protocol: Strategic Incorporation of Aminocyclopropyl Linkers in Peptide Synthesis
Abstract
The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic drug design.[1][2] Aminocyclopropyl (Acca) linkers, in particular, offer a robust method for introducing rigid structural motifs into peptide backbones, thereby enhancing metabolic stability, modulating receptor affinity, and defining bioactive conformations.[3] However, the steric hindrance imposed by the cyclopropyl ring presents significant synthetic challenges during solid-phase peptide synthesis (SPPS).[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-protected aminocyclopropyl building blocks and their efficient incorporation into peptide sequences using advanced SPPS methodologies. We address common challenges, compare critical reagents, and offer field-proven insights to empower researchers in drug discovery and development.
Introduction: The Rationale for Conformational Constraint
The inherent flexibility of linear peptides often limits their therapeutic potential due to susceptibility to proteolytic degradation and entropic penalties upon binding to biological targets.[5] Introducing conformational constraints, such as those provided by aminocyclopropyl linkers, pre-organizes the peptide into a more rigid structure.[6] This rigidity can lock the peptide into its bioactive conformation, leading to significant improvements in binding affinity and selectivity.[1] The cyclopropane ring is a bioisostere for a peptide bond, offering unique torsional angle constraints (Φ, ψ) that are otherwise difficult to achieve.[1] Furthermore, the non-natural structure of the Acca residue provides steric shielding against enzymatic cleavage, thereby increasing the peptide's in-vivo half-life.[2]
Preparation of Fmoc-Aminocyclopropyl Carboxylic Acid Building Blocks
The successful incorporation of Acca linkers begins with the synthesis of the requisite protected building block. Commercially available options are often limited and costly.[7] We present a robust protocol for the synthesis of Fmoc-aminocyclopropyl-carboxylic acid, adapted from established methods for synthesizing other challenging amino acid derivatives. This strategy utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary, solid-phase protecting group for the carboxylic acid moiety, which facilitates purification and handling during the critical Fmoc protection step.[7]
Workflow for Building Block Synthesis
Caption: Workflow for the synthesis of the Fmoc-Acca-OH building block.
Protocol 2.1: Synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid
This protocol is adapted from a solid-phase method used for preparing N-methylated amino acids, leveraging the 2-CTC resin for temporary carboxyl protection.[7]
-
Resin Preparation & Loading:
-
Swell 2-chlorotrityl chloride (2-CTC) resin (1.0 g, 1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve 1-aminocyclopropane-1-carboxylic acid (3 eq., 4.8 mmol, 485 mg) in a minimal volume of anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIEA) (9 eq., 14.4 mmol, 2.5 mL) to the amino acid solution.
-
Drain the DCM from the swollen resin and add the amino acid/DIEA solution. Agitate the mixture for 2 hours at room temperature.
-
To cap any remaining reactive trityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
-
Fmoc Protection:
-
Swell the Acca-O-CTC resin in N,N-dimethylformamide (DMF, 10 mL).
-
Add Fmoc-O-succinimide (Fmoc-OSu) (3 eq., 4.8 mmol, 1.62 g) and DIEA (5 eq., 8.0 mmol, 1.4 mL) to the resin suspension.
-
Agitate the reaction at room temperature for 4-6 hours. Monitor the reaction for the disappearance of free amine using a Kaiser test.[8]
-
Once the reaction is complete (Kaiser test negative), drain the solution and wash the resin with DMF (5x), DCM (3x), and methanol (2x). Dry the resin completely under vacuum.
-
-
Cleavage from Resin:
-
Prepare a cleavage solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Add the cleavage solution (10 mL) to the dry resin, agitate for 2 minutes, and drain the filtrate into a flask containing an equal volume of water to quench the TFA.[7]
-
Repeat the cleavage step four more times, collecting the filtrate in the same aqueous solution. This repetitive, mild cleavage minimizes the risk of premature deprotection of acid-labile side chains if this strategy were adapted for other amino acids.[9]
-
Extract the combined aqueous/DCM mixture. Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Acca-OH product.
-
-
Purification:
-
Purify the crude product via flash column chromatography (silica gel) using a suitable gradient of methanol in dichloromethane containing 0.5% acetic acid to afford the pure Fmoc-Acca-OH building block.
-
Incorporation into Peptides via Fmoc-SPPS
The primary challenge in incorporating Fmoc-Acca-OH is overcoming the steric hindrance of the cyclopropyl group, which can lead to slow and incomplete coupling reactions.[4] Success hinges on the selection of an appropriate coupling reagent and optimized reaction conditions.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the single most critical factor for efficiently incorporating sterically hindered residues. Carbodiimide-based reagents like DCC and DIC are often insufficient.[5] Modern onium salt-based reagents (phosphonium or aminium/uronium type) are required to achieve high coupling yields.[10][11]
| Coupling Reagent | Class | Key Advantages & Causality | Typical Equivalents (AA:Reagent:Base) | Reference(s) |
| HATU | Aminium | Gold Standard. Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization. Highly effective for hindered couplings. | 1 : 0.95 : 2 | [1][6][11] |
| HCTU | Aminium | A more cost-effective alternative to HATU. Forms a 6-Cl-OBt ester, which is more reactive than the OBt ester formed by HBTU, but generally less reactive than the OAt-ester from HATU. | 1 : 0.95 : 2 | [12] |
| COMU | Aminium | Excellent Safety Profile. Based on the non-explosive OxymaPure leaving group. Reactivity is comparable or, in some cases, superior to HATU. Exhibits high solubility and is well-suited for difficult sequences. | 1 : 0.95 : 2 | [5][12][13] |
| PyAOP | Phosphonium | Forms a highly reactive OAt-ester, similar to HATU. As a phosphonium salt, it does not have the potential to cause guanidinylation of the free N-terminus, a side reaction sometimes observed with excess aminium reagents. | 1 : 0.95 : 2 | [1][6][11] |
| DIC/OxymaPure | Carbodiimide/ Additive | A robust and cost-effective system. OxymaPure is a superior additive to HOBt, offering better reactivity and racemization suppression without the explosive hazard of HOAt. Can be effective if longer coupling times are used. | 1 : 1 : 1 (+Oxyma) | [5] |
General SPPS Workflow for Acca Incorporation
Caption: A typical SPPS cycle highlighting the critical coupling step for Acca.
Protocol 3.1: Solid-Phase Incorporation of Fmoc-Acca-OH
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin like Rink Amide or Wang.
-
Resin Preparation:
-
Place the peptide-resin with a free N-terminal amine in a reaction vessel.
-
Wash the resin with DMF (3x) to prepare for coupling.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Acca-OH (3 eq., 0.3 mmol) and a coupling reagent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF (2 mL).
-
Add DIEA (6 eq., 0.6 mmol, 105 µL) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color, which is typical for reagents like HATU.[14]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for at least 2 hours. Due to steric hindrance, a standard 30-60 minute coupling time is often insufficient.[15]
-
After 2 hours, drain the solution and wash the resin with DMF (3x).
-
-
Monitoring and Recoupling (Double Coupling):
-
Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[8]
-
If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to Step 6.
-
If the test is positive (beads are dark blue): The coupling is incomplete. This is common for the first attempt with Acca. Perform a second coupling (double coupling) by repeating Steps 2 and 3. A fresh solution of activated amino acid should be prepared.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after a second coupling, it indicates that some sites are too sterically hindered to react. To prevent the formation of deletion sequences, these unreacted amines must be permanently blocked or "capped".
-
Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).[16]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes, drain, and repeat with fresh piperidine solution for another 5-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine and the dibenzofulvene adduct.[17][18] The resin is now ready for the next coupling cycle.
-
Final Cleavage and Deprotection
The final step is to cleave the completed peptide from the solid support and remove all side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids present in the sequence.[19] The cyclopropyl group itself is stable to standard TFA cleavage conditions.
Protocol 4.1: Standard TFA Cleavage
-
Preparation:
-
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. For most peptides, a standard mixture is effective: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .[9]
-
Causality: TIS acts as a scavenger for carbocations generated from t-butyl and trityl protecting groups. Water helps scavenge and improves solubility. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions.[9][20]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Concentrate the TFA filtrate to a small volume using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Troubleshooting
-
Problem: Persistently positive Kaiser test after double coupling of Fmoc-Acca-OH.
-
Cause: Severe steric hindrance, possibly exacerbated by peptide aggregation on the resin.[21]
-
Solution: Use a stronger coupling reagent (e.g., switch from HCTU to COMU or HATU).[13][22] Consider performing the coupling at an elevated temperature (40-50 °C), which can improve kinetics, but must be done cautiously to avoid racemization. Ensure effective capping of unreacted sites.
-
-
Problem: Low final yield of the desired peptide.
-
Cause: Incomplete coupling at the Acca step leading to truncated sequences, or loss of peptide during workup.
-
Solution: Optimize the Acca coupling step by using double coupling as standard. Ensure complete precipitation in cold ether; chilling the ether to -20 °C can improve recovery.
-
-
Problem: Unexpected mass peaks in final LC-MS analysis.
-
Cause: Deletion sequences from incomplete coupling, or side reactions during final cleavage due to inadequate scavengers.
-
Solution: Re-evaluate the coupling protocol for the Acca residue. Confirm that the cleavage cocktail is appropriate for the amino acids in your sequence (e.g., add EDT for Cys-containing peptides).[9][19]
-
References
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 13, 2026, from [Link]
-
Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved February 13, 2026, from [Link]
-
Peroni, E., et al. (1998). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Retrieved February 13, 2026, from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved February 13, 2026, from [Link]
-
Goméz, A., et al. (2021). Sequence-dependent aggregation leads to "difficult couplings". ResearchGate. Retrieved February 13, 2026, from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved February 13, 2026, from [Link]
-
Nowick, J., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 13, 2026, from [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved February 13, 2026, from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved February 13, 2026, from [Link]
-
R Discovery. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. Retrieved February 13, 2026, from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved February 13, 2026, from [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved February 13, 2026, from [Link]
-
MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. Retrieved February 13, 2026, from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved February 13, 2026, from [Link]
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mesalabs.com [mesalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Protecting Group Strategies for 1-Aminocyclopropyl Moieties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1-aminocyclopropyl moiety is a conformationally constrained structural motif of significant interest in medicinal chemistry. Its incorporation into small molecules and peptides can impart unique pharmacological properties. However, the synthesis of molecules containing this moiety presents unique challenges, particularly concerning the protection and deprotection of the primary amino group. The inherent ring strain and distinct electronic properties of the cyclopropyl group necessitate careful consideration of protecting group strategies to ensure high yields and prevent undesired side reactions. This guide provides a detailed overview of common protecting group strategies for 1-aminocyclopropyl moieties, complete with field-proven insights and detailed experimental protocols.
The Unique Challenge of the 1-Aminocyclopropyl Moiety
The reactivity of the amino group in 1-aminocyclopropyl derivatives is influenced by the unique hybridization of the cyclopropyl ring. The exocyclic C-N bond has a higher degree of s-character compared to a typical primary amine, which can affect its nucleophilicity. Furthermore, the steric environment around the amino group, while not exceedingly bulky, is distinct and can influence the efficiency of both protection and deprotection reactions. The selection of an appropriate protecting group is therefore a critical step in any synthetic route involving this valuable building block.[1]
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamate-based protecting groups are among the most widely used for amines due to their general stability and the availability of a wide range of deprotection methods.[2] For 1-aminocyclopropyl moieties, the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most frequently employed.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for the protection of 1-aminocyclopropylamines due to its ease of introduction and its stability to a wide range of non-acidic conditions.[3][4]
Rationale for Use: The Boc group is robust and can withstand many synthetic transformations, including some nucleophilic and basic conditions.[4] Its removal under acidic conditions is typically clean and efficient.[3]
Protocol 2.1.1: Boc-Protection of 1-Aminocyclopropanecarboxylic Acid
-
Materials: 1-aminocyclopropanecarboxylic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), dioxane, water, diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq) in a round-bottom flask.
-
Add a solution of Boc₂O (1.1 eq) in dioxane.
-
Stir the mixture vigorously at room temperature overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-1-aminocyclopropanecarboxylic acid.
-
Protocol 2.1.2: Deprotection of N-Boc-1-aminocyclopropyl Moiety
-
Materials: N-Boc-protected 1-aminocyclopropyl derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a suitable base.[5]
-
Visualization of Boc Protection and Deprotection
Caption: Workflow for Boc protection and deprotection.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another valuable protecting group for 1-aminocyclopropylamines, particularly in synthetic strategies where acidic conditions are to be avoided.[6]
Rationale for Use: The Cbz group is stable to a wide range of acidic and basic conditions.[7] Its removal is typically achieved by catalytic hydrogenolysis, which are mild and neutral conditions.[5]
Protocol 2.2.1: Cbz-Protection of a 1-Aminocyclopropyl Derivative
-
Materials: 1-aminocyclopropyl derivative, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), water, diethyl ether.
-
Procedure:
-
Dissolve the 1-aminocyclopropyl derivative (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) with cooling in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-protected product.[1]
-
Protocol 2.2.2: Deprotection of N-Cbz-1-aminocyclopropyl Moiety
-
Materials: N-Cbz-protected 1-aminocyclopropyl derivative, 10% Palladium on carbon (Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-protected compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with H₂ gas (this process should be repeated three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]
-
Visualization of Cbz Protection and Deprotection
Caption: Workflow for Cbz protection and deprotection.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.
Rationale for Use: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[9] Its removal with a secondary amine base is rapid and clean.[10]
Protocol 2.3.1: Fmoc-Protection of a 1-Aminocyclopropyl Derivative
-
Materials: 1-aminocyclopropyl derivative, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the 1-aminocyclopropyl derivative (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the N-Fmoc-protected compound.[9]
-
Protocol 2.3.2: Deprotection of N-Fmoc-1-aminocyclopropyl Moiety
-
Materials: N-Fmoc-protected 1-aminocyclopropyl derivative, piperidine, dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc-protected compound in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
The deprotected amine can be isolated by precipitation with a non-polar solvent or used directly in the next synthetic step after removal of the volatiles under vacuum.[10][11]
-
Sulfonamide Protecting Groups: Robust and Orthogonal
Sulfonamide-based protecting groups offer a high degree of stability, making them suitable for multi-step syntheses involving harsh reaction conditions.
o-Nitrobenzenesulfonyl (Nosyl) Group
The nosyl group is a highly effective protecting group for amines, offering excellent stability and unique deprotection conditions that provide orthogonality to many other protecting groups.[12][13]
Rationale for Use: The nosyl group is stable to strongly acidic conditions and is orthogonal to Boc and Cbz groups.[12][14] It can be cleaved under mild, neutral to slightly basic conditions using a thiol nucleophile.[15]
Protocol 3.1.1: Nosyl-Protection of a 1-Aminocyclopropyl Derivative
-
Materials: 1-aminocyclopropyl derivative, 2-nitrobenzenesulfonyl chloride (nosyl-Cl), triethylamine (TEA) or pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the 1-aminocyclopropyl derivative (1.0 eq) and TEA or pyridine (1.5 eq) in DCM at 0 °C.
-
Add a solution of nosyl-Cl (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-nosyl-protected product.
-
Protocol 3.1.2: Deprotection of N-Nosyl-1-aminocyclopropyl Moiety
-
Materials: N-Nosyl-protected 1-aminocyclopropyl derivative, thiophenol, potassium carbonate (K₂CO₃), acetonitrile or DMF.
-
Procedure:
-
Dissolve the N-nosyl-protected compound (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.0-3.0 eq) and K₂CO₃ (2.0-3.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH to remove excess thiophenol, followed by brine.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.[14]
-
Orthogonal Protection Strategies
In the synthesis of complex molecules containing a 1-aminocyclopropyl moiety and other functional groups, an orthogonal protection strategy is often necessary.[16] This involves the use of multiple protecting groups that can be removed under different, non-interfering conditions.[2] For example, a synthetic route might employ a Boc group for the 1-aminocyclopropyl moiety, an Fmoc group for another amine, and a Cbz group for a third, allowing for their selective deprotection at different stages of the synthesis.
Visualization of an Orthogonal Strategy
Caption: Example of an orthogonal deprotection sequence.
Summary and Comparative Data
The choice of protecting group for a 1-aminocyclopropyl moiety depends on the overall synthetic strategy, including the nature of other functional groups present and the reaction conditions to be employed in subsequent steps.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O, Base | TFA, HCl | Base, Nucleophiles, H₂/Pd/C | Cbz, Fmoc, Nosyl |
| Cbz | Cbz-Cl, Base | H₂, Pd/C | Acid, Base | Boc, Fmoc, Nosyl |
| Fmoc | Fmoc-OSu, Base | Piperidine, DBU | Acid, H₂/Pd/C | Boc, Cbz, Nosyl |
| Nosyl | Nosyl-Cl, Base | Thiophenol, K₂CO₃ | Strong Acid, H₂/Pd/C | Boc, Cbz, Fmoc |
Conclusion
The successful synthesis of molecules containing the 1-aminocyclopropyl moiety is highly dependent on the judicious choice and application of amine protecting groups. The Boc, Cbz, Fmoc, and Nosyl groups each offer a unique set of properties that can be leveraged to achieve specific synthetic goals. By understanding the rationale behind their use, their respective stabilities, and the protocols for their introduction and removal, researchers can effectively navigate the challenges associated with the manipulation of this important structural motif. The provided protocols and comparative data serve as a practical guide for the implementation of these strategies in the laboratory.
References
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]
- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). Synlett.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Methods for Removing the Fmoc Group. (n.d.).
- Selective cleavage of Cbz-protected amines. (2001). Organic Letters, 3(26), 4145-4148.
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Link. Retrieved from [Link]
- Recent Advances in the Protection of Amine Functionality: A Review. (2020).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
- Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Portal.
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Chemistry – A European Journal, 29(44).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Molecules, 28(15), 5789.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(4), 841-844.
- Selective Cleavage of Cbz-Protected Amines. (n.d.).
- WO2013089241A1 - Method for removing Fmoc group - Google P
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Der Pharma Chemica. (n.d.).
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google P
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
Sources
- 1. (PDF) Amino Protecting Groups Stability [academia.edu]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protective Groups [organic-chemistry.org]
Application Note: Overcoming Steric Bulk in Solid-Phase Peptide Synthesis (SPPS)
Strategies for N-Methylated and
Abstract
The synthesis of peptides containing sterically hindered residues—such as
The Steric Challenge: Mechanism of Failure
In standard SPPS, the rate of acylation is governed by the accessibility of the N-terminal amine and the reactivity of the incoming activated ester. Hindered amino acids introduce two distinct failure modes:
-
Steric Shielding: In Aib (
-methylalanine), the geminal dimethyl group creates a dense electron cloud and physical barrier, preventing the approach of the activated amino acid. -
Interchain Aggregation: Hydrophobic, bulky residues often induce
-sheet formation on the resin. This "gelation" collapses the resin matrix, trapping the N-terminus inside a solvophobic core where reagents cannot penetrate.
Visualization: The Steric Barrier
The following diagram illustrates the kinetic blockade caused by
Figure 1: Mechanistic comparison of steric shielding. The gem-dimethyl group of Aib creates a high-energy barrier to nucleophilic attack.
Strategic Resin & Linker Selection
Before chemistry begins, the solid support must be optimized to maintain solvation of the growing hindered chain.
| Parameter | Recommendation | Rationale |
| Resin Matrix | ChemMatrix (PEG) or PEGA | Polystyrene (PS) resins shrink significantly when hydrophobic peptides aggregate. PEG-based resins maintain high swelling in DMF/NMP, keeping reactive sites accessible. |
| Loading | Low (0.15 – 0.25 mmol/g) | High loading promotes inter-chain aggregation (pseudo-dilution principle). Low loading ensures spatial separation of growing chains. |
| Solvent | NMP (N-methylpyrrolidone) | NMP has a higher dipole moment than DMF and is superior at solvating aggregated |
Advanced Coupling Chemistries
Standard HBTU/DIC coupling is insufficient for Aib-Aib or N-Me-AA couplings. The following reagents are required for high-efficiency acylation.
A. The Gold Standard: COMU / Oxyma
COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) combined with Oxyma Pure is currently the most effective system for hindered couplings.
-
Why: It generates a highly reactive ester with lower racemization risk than HATU and is safer (non-explosive) than benzotriazole-based reagents.
-
Usage: 1:1:2 ratio of AA : COMU : DIPEA.
B. The "Power" Alternative: PyAOP
For extremely difficult couplings (e.g., N-Me-Val to N-Me-Val), PyAOP (phosphonium salt) often outperforms uronium salts.
-
Why: Phosphonium by-products do not react with the N-terminus (unlike guanidinylation from uronium salts), allowing for longer reaction times without terminating the chain.
C. Base Selection: The Collidine Rule
When coupling Cysteine or Histidine at elevated temperatures (see Protocol), replace DIPEA with 2,4,6-collidine (TMP) .
-
Reason: DIPEA promotes racemization at high temperatures (
). Collidine is a weaker, more hindered base that suppresses epimerization while maintaining sufficient basicity for activation.
Protocol: Microwave-Assisted Coupling for Hindered Residues
Microwave irradiation is non-negotiable for sequences containing multiple Aib or N-methyl residues. The thermal energy overcomes the activation barrier shown in Figure 1.
Reagents:
-
Activator: 0.5 M COMU in DMF.
-
Base: 1.0 M DIPEA in NMP (Use 1.0 M Collidine for Cys/His).
-
Amino Acid: 0.2 M Fmoc-AA-OH in NMP.
Workflow:
-
Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (prevents aspartimide formation and racemization).
-
Microwave: 75°C for 3 minutes.
-
-
Wash: DMF (4 x 30 sec).
-
Coupling (The "Tiered" Approach): Select the method based on the incoming amino acid difficulty.
| Difficulty Tier | Amino Acid Types | Temperature | Time | Cycles |
| Standard | Ala, Gly, Leu, Phe | 75°C | 5 min | Single |
| Sensitive | Cys, His, Arg | 50°C | 10 min | Double |
| Hindered | Aib, N-Me-X, Val, Ile | 75°C | 10 min | Double |
| Extreme | Aib-Aib, N-Me to N-Me | 90°C | 20 min | Double |
Critical Note: For "Extreme" couplings, use PyAOP instead of COMU for the second coupling cycle to alter the activation species.
In-Process Quality Control: The Chloranil Test
The standard Kaiser (Ninhydrin) test fails for secondary amines (Proline, N-methyl amino acids) and is often false-negative for Aib due to steric bulk. Use the Chloranil test.[1][2][3][4]
Protocol:
-
Transfer ~5 mg of resin beads to a small glass tube.
-
Wash 3x with Ethanol, 3x with DCM.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% p-Chloranil in DMF.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (Uncoupled secondary/primary amine present)
Recouple. -
Colorless/Yellow Beads: Negative (Coupling complete).
Troubleshooting: The Pseudoproline Strategy
If microwave heating and COMU fail, the peptide backbone is likely aggregated. The solution is to introduce a "kink" using Pseudoproline dipeptides.
Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline, forcing a cis-amide bond that disrupts
Decision Logic:
Figure 2: Decision tree for troubleshooting difficult couplings. If chemical optimization fails, structural modification (Pseudoprolines) is required.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.
-
Biotage. (2023). The Use of Pseudoprolines in Peptide Synthesis. Biotage Knowledge Base.
-
Shelton, P.T., & Jensen, K.J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
-
Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research (The Chloranil Test).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(1-Aminocyclopropyl)benzoic Acid in DMSO
Welcome to the technical support guide for 4-(1-Aminocyclopropyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific experimental needs.
Understanding the Challenge: The Unique Structure of this compound
This compound is a unique molecule that combines a benzoic acid moiety with a 1-aminocyclopropane group.[1] This structure results in a zwitterionic character at neutral pH, meaning it possesses both a positive charge on the amino group and a negative charge on the carboxyl group. This dual nature, along with strong intermolecular forces in its crystalline solid-state (high crystal lattice energy), can make it challenging to dissolve in solvents like DMSO, despite DMSO's reputation as a powerful and versatile solvent.[2][3]
Key Physicochemical Properties
A summary of the key computed properties of this compound is provided below. Understanding these properties is the first step in effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[4] |
| Molecular Weight | 177.20 g/mol | PubChem[4] |
| InChIKey | JYOWJKUJOVHUFH-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | 1014743-82-8 | Benchchem[1] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: I'm having difficulty dissolving this compound in DMSO at room temperature. Why is this happening?
A1: The primary reason for poor solubility is the compound's zwitterionic nature and high crystal lattice energy. In its solid form, the positively charged amino groups and negatively charged carboxylate groups of adjacent molecules form strong ionic interactions and hydrogen bonds. These forces hold the crystal structure together tightly. For the compound to dissolve, the DMSO molecules must provide enough energy to overcome these strong intermolecular forces. While DMSO is a potent polar aprotic solvent,[5] this process can be slow or incomplete at room temperature, especially when preparing higher concentration stock solutions.
Q2: What is the standard first-line procedure for attempting to dissolve the compound in DMSO?
A2: Always start with a standard, systematic approach before moving to more aggressive methods. This ensures reproducibility and minimizes the risk of compound degradation.
-
Weigh Precisely: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Add Anhydrous DMSO: Add the calculated volume of high-purity, anhydrous DMSO. Moisture in DMSO can significantly reduce the solubility of many compounds.[6]
-
Vortex Thoroughly: Cap the vial securely and vortex at room temperature for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter against a bright light source.
-
Allow Time: If not fully dissolved, let the solution sit at room temperature for 15-30 minutes with occasional vortexing before concluding that it is insoluble under these conditions.
Q3: The compound is still not dissolved. What troubleshooting steps can I take?
A3: If the standard procedure fails, you can apply energy to the system to overcome the crystal lattice energy. The following workflow is recommended.
Caption: pH-dependent forms of this compound.
-
In Acidic Solution (Low pH): The amino group becomes protonated (-NH₃⁺), creating a cationic salt that is generally more water-soluble.
-
In Basic Solution (High pH): The carboxylic acid group becomes deprotonated (-COO⁻), forming an anionic salt that is also typically more water-soluble. [7] While pH is not a concept that applies directly to neat DMSO, this principle is critical if you are preparing an aqueous stock solution or diluting a DMSO stock. If your final buffer system allows, adjusting its pH away from the isoelectric point of the compound can dramatically improve its final solubility.
Detailed Experimental Protocols
Protocol 1: Aided Dissolution Using Heat and Sonication
This protocol should be used when the standard room temperature procedure is insufficient.
-
Preparation: Weigh 5 mg of this compound into a 1.5 mL glass autosampler vial. Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the sample for 30 seconds.
-
Sonication: Place the vial in a bath sonicator and sonicate for 15 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Visual Check: Remove the vial and inspect for undissolved material. If solubility is not complete, proceed to the next step.
-
Heating: Place the vial in a heat block or water bath set to 40°C for 10 minutes. Do not exceed 45°C to minimize degradation risk.
-
Final Mixing: Remove the vial and vortex for another 30 seconds while it is still warm.
-
Cooling & Inspection: Allow the solution to cool to room temperature. A stable solution should remain clear upon cooling. If precipitation occurs, the desired concentration may be too high for a stable stock at room temperature.
Protocol 2: Preparation of a pH-Adjusted Aqueous Stock
This is an alternative strategy if a DMSO-free stock is required and the final application can tolerate a pH-adjusted buffer.
-
Weigh Compound: Accurately weigh the desired mass of this compound into a suitable container.
-
Add Water: Add a volume of high-purity water (e.g., Milli-Q) equal to about 80% of your final desired volume. The compound will likely not dissolve at this stage.
-
Adjust pH: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise.
-
To make the cationic salt , adjust the pH to ~2-3.
-
To make the anionic salt , adjust the pH to ~9-10.
-
-
Observe Dissolution: Continue adding the acid or base until the compound is fully dissolved.
-
Final Volume: Once dissolved, add water to reach the final target volume and confirm the final pH.
-
Sterilization: If required for cell culture, filter-sterilize the solution through a 0.22 µm filter compatible with the pH of your solution.
References
-
Hansen, K. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Retrieved February 13, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 13, 2026, from [Link]
-
Hodgetts, K. A., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]
-
4-Aminobenzoic acid. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents. (2020). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
Benzoic acid, 4-amino-, 1-methylethyl ester. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]
-
4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved February 13, 2026, from [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Kuroda, K., et al. (2022). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. Retrieved February 13, 2026, from [Link]
-
Samples in DMSO: What an end user needs to know. (2006). Ziath. Retrieved February 13, 2026, from [Link]
-
Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved February 13, 2026, from [Link]
-
Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Stevenson, C. L. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. International Journal of Pharmaceutics. Retrieved February 13, 2026, from [Link]
-
Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Retrieved February 13, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
The solubility of benzoic acid in seven solvents. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Influence of organic acid on the thermal behavior of dimethyl sulfoxide. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The thermochemical characteristics of solution of phenol and benzoic acid in water-dimethylsulfoxide and water-acetonitrile mixtures. (2010). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. This compound [benchchem.com]
- 2. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 3. ziath.com [ziath.com]
- 4. This compound | C10H11NO2 | CID 45140208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Steric Hindrance in Reactions of 1-Aminocyclopropyl-1-benzoic Acid
Welcome to the technical support center for navigating the synthetic challenges associated with 1-aminocyclopropyl-1-benzoic acid and its derivatives. This guide provides practical, in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who encounter difficulties arising from the compound's inherent steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What makes 1-aminocyclopropyl-1-benzoic acid sterically hindered?
A1: The steric hindrance of 1-aminocyclopropyl-1-benzoic acid arises from its unique three-dimensional structure. The molecule features a quaternary carbon atom at the C1 position of the cyclopropane ring. This carbon is bonded to four non-hydrogen substituents: an amino group (-NH₂), a benzoic acid group (-C₆H₄COOH), and two methylene groups (-CH₂-) that form the rigid cyclopropyl ring. The rigid, planar nature of the cyclopropane ring restricts bond rotation, forcing the amino and benzoic acid groups into a fixed and crowded orientation. This congestion significantly obstructs the approach of reagents to either the amine's lone pair of electrons or the carboxylic acid's carbonyl group, leading to slow or unsuccessful reactions under standard conditions.
Caption: Troubleshooting workflow for hindered amide coupling.
Detailed Troubleshooting Steps:
-
Change Your Coupling Reagent:
-
Why: Carbodiimide-based reagents like EDC form an O-acylisourea intermediate that can be bulky and may rearrange or react slowly. Uronium/aminium reagents like HATU, HCTU, or COMU form a more reactive OAt- or Oxyma-based active ester, which is often more effective for hindered couplings. [1][2]COMU has the added benefits of being safer and having better solubility. [2] * Action: Replace EDC/HOBt with 1.1-1.5 equivalents of HATU or COMU.
-
-
Optimize the Base:
-
Why: The choice and amount of base are critical. A non-nucleophilic, hindered base like DIPEA is required to deprotonate the carboxylic acid and the protonated amine without competing in the reaction. Using an insufficient amount can stall the reaction, while an excess can sometimes lead to side reactions.
-
Action: Use at least 2.0 equivalents of DIPEA, ensuring the reaction mixture is basic (pH 8-9).
-
-
Increase the Temperature:
-
Why: Many hindered couplings have a high activation energy and will not proceed at room temperature. Heating provides the energy needed for the nucleophilic attack to occur.
-
Action: Heat the reaction to 40-80 °C. If conventional heating is slow, consider using a microwave reactor, which can often drive the reaction to completion in minutes. [3][4]
-
-
Consider an Alternative Activation Method:
-
Why: If uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride may be the solution. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ, which are particularly effective for coupling sterically demanding α,α-disubstituted amino acids. [2] * Action: Follow a protocol for in situ acyl fluoride formation. This often involves reacting the carboxylic acid with a reagent like cyanuric fluoride or TFFH before adding the amine. [5][6] Table 1: Comparison of Coupling Reagent Strategies
-
| Reagent System | Mechanism | Pros | Cons | Best For |
| EDC / HOBt | Carbodiimide activation | Inexpensive, common | Low reactivity with hindered substrates, side reactions | Simple, unhindered couplings |
| HATU / DIPEA | Uronium salt activation | High reactivity, fast kinetics, low racemization [1] | Higher cost, potential for side reactions | First choice for hindered substrates [1] |
| COMU / DIPEA | Uronium salt activation | High reactivity comparable to HATU, safer (non-explosive byproduct), better solubility [2] | Higher cost | Excellent for hindered substrates, microwave SPPS [2] |
| TFFH / Base | In situ Acyl Fluoride | Excellent for extremely hindered substrates [2][5] | Reagent can be moisture-sensitive | "Rescue" strategy when other methods fail |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted HATU-Mediated Amide Coupling
This protocol is designed for challenging couplings that fail under conventional heating.
Materials:
-
1-Aminocyclopropyl-1-benzoic acid derivative (1.0 eq)
-
Carboxylic acid coupling partner (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave reaction vial, add the 1-aminocyclopropyl-1-benzoic acid derivative (1.0 eq) and the carboxylic acid (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) and immediately cap the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate at 100-120 °C for 10-30 minutes. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Situ Acyl Fluoride Generation for Amide Coupling
This protocol is a robust alternative for cases where even HATU/COMU are insufficient. [5][6] Materials:
-
Carboxylic acid coupling partner (1.3 eq)
-
Cyanuric fluoride or TFFH (1.3 eq)
-
Pyridine (1.5 eq)
-
Anhydrous DCM (Dichloromethane)
-
1-Aminocyclopropyl-1-benzoic acid derivative (1.0 eq)
-
DIPEA (2.0 eq)
Procedure:
-
Activation Step: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.3 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq), followed by the dropwise addition of cyanuric fluoride (1.3 eq).
-
Stir the mixture at 0 °C for 1 hour to form the acyl fluoride. Monitor formation by TLC or ¹⁹F NMR if possible.
-
Coupling Step: In a separate flask, dissolve the 1-aminocyclopropyl-1-benzoic acid derivative (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Slowly transfer the pre-activated acyl fluoride solution from the first flask to the amine solution at 0 °C via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for extremely difficult cases (e.g., 40 °C).
-
Monitor the reaction for completion by LC-MS.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
-
Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]
-
Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]
-
Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. Request PDF on ResearchGate. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Overcoming cyclopropyl ring opening side reactions
Technical Support Center: Cyclopropyl Ring Integrity Ticket ID: #CP-001-PROTECT Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Banana Bond" Fragility
Welcome to the Cyclopropyl Integrity Support Center. You are likely here because your cyclopropane ring—a critical pharmacophore for metabolic stability and conformational restriction—has inadvertently opened into a linear chain or rearranged during a reaction.
The Root Cause:
Cyclopropane is inherently unstable due to high ring strain (~27.5 kcal/mol). The C-C bonds are bent ("banana bonds") with significant
This guide addresses the three most common failure modes: Acid-Mediated Cleavage , Radical Clock Rearrangement , and Transition Metal Insertion .
Module 1: Acid-Mediated Ring Opening
User Issue: "I am trying to deprotect a Boc-amine adjacent to my cyclopropane, but the ring is opening to form a homoallyl product."
Diagnosis
The high electron density of the cyclopropane ring makes it a weak base. Strong Brønsted acids (like HCl or TFA) can protonate the ring edge or corner. If a carbocation can form adjacent to the ring (e.g., a cyclopropylcarbinyl cation), the ring will expand or open to relieve strain.
Troubleshooting & FAQs
Q: Can I use TFA for Boc deprotection? A: Standard TFA/DCM (1:1) is risky for electron-rich or substituted cyclopropanes.
-
Fix: Use a "scavenger-rich" environment or switch to Lewis-acid assisted deprotection.
-
Alternative: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine . This cleaves the Boc group via a silyl carbamate intermediate without generating a high concentration of free protons.
Q: My cyclopropane has a donor and an acceptor group (D-A Cyclopropane). It falls apart instantly. A: D-A cyclopropanes are "spring-loaded." The donor pushes electron density into the ring, and the acceptor pulls it out, polarizing the C-C bond for easy cleavage.[1]
-
Fix: Avoid all aqueous acids. Use buffered conditions if necessary.
-
Strategy: If you must manipulate a functional group, ensure the "Acceptor" is deactivated (e.g., reduce a ketone to an alcohol) before exposing the molecule to acid.
Visualization: The Cationic Danger Zone
Caption: Kinetic competition between nucleophilic trapping (retention) and ring opening (strain relief).
Module 2: Radical-Mediated Opening (The Radical Clock)
User Issue: "I'm performing a radical functionalization (e.g., decarboxylative coupling), but I'm getting linear alkene byproducts."
Diagnosis
The cyclopropylcarbinyl radical is one of the fastest known "radical clocks." It rearranges to a homoallyl radical at a rate of
Quantitative Data: The Speed of Failure
| Radical Species | Rearrangement Rate ( | Half-Life ( | Risk Level |
| Cyclopropylcarbinyl | ~6 ns | Critical | |
| 2-Phenyl-cyclopropylcarbinyl | ~3 ns | Extreme | |
| Cyclobutylcarbinyl | ~170 µs | Low |
Troubleshooting & FAQs
Q: How do I beat the clock?
A: You must increase the rate of the trapping step (
-
Increase Concentration: High concentrations of the radical trap (e.g., alkene, H-donor) favor the intermolecular reaction over the unimolecular rearrangement.
-
Solvent Viscosity: Higher viscosity solvents can sometimes slow down diffusion, but for unimolecular rearrangements, this has minimal effect. Focus on reagent excess.[2]
Q: Can I stabilize the radical to prevent opening? A: Paradoxically, stabilizing the radical on the ring (e.g., adding phenyl groups) often accelerates the opening because the transition state leading to the open form is also stabilized. The best approach is rapid kinetics using highly reactive radical acceptors (e.g., Sommelet-Hauser type precursors or Minisci reaction conditions).
Module 3: Transition Metal Insertion (Palladium)
User Issue: "My Suzuki coupling yield is low, and NMR shows a complex mixture of isomers."
Diagnosis
Palladium (and Rhodium) can insert into the strained C-C bond of the cyclopropane via Oxidative Addition , especially if the ring is "activated" (e.g., cyclopropyl ketones).[3] This forms a metallacycle which then undergoes
Troubleshooting & FAQs
Q: Which ligands prevent C-C insertion? A: You need to favor the reductive elimination of your cross-coupling product over the oxidative addition into the ring.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or
). The steric bulk prevents the metal from approaching the "buried" C-C bonds of the cyclopropane ring while still facilitating the coupling at the halide.
Q: Is temperature a factor? A: Yes. C-C activation has a higher activation energy than C-Halide activation.
-
Protocol: Run the reaction at the lowest possible temperature required for the cross-coupling. Do not reflux unless necessary.
Visualization: The Palladium Fork
Caption: Ligand steric bulk directs Pd(0) toward the exocyclic C-X bond rather than the endocyclic C-C bond.
Standard Operating Protocols (SOPs)
SOP 1: Safe N-Boc Deprotection of Cyclopropylamines
Use this when standard HCl/Dioxane or TFA/DCM causes ring opening.
-
Preparation: Dissolve N-Boc-cyclopropylamine (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen.
-
Scavenger: Add 2,6-lutidine (3.0 equiv). This acts as a non-nucleophilic base to buffer protons.
-
Activation: Cool to 0°C. Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv).
-
Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC (stain with Ninhydrin).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Mechanistic Note: The TMS group coordinates the Boc carbonyl, inducing fragmentation into isobutylene and CO2, while the lutidine prevents the formation of a high concentration of free superacid.
SOP 2: Suzuki Coupling on Sensitive Cyclopropanes
Use this for cyclopropyl boronic acids or halides.
-
Catalyst System: Use Pd(OAc)2 (5 mol%) with XPhos or SPhos (10 mol%). The Buchwald biaryl ligands are crucial here.
-
Base: Use K3PO4 (mild, anhydrous options preferred if sensitive) or K2CO3. Avoid strong alkoxide bases if possible.
-
Solvent: Toluene/Water (10:1) or THF.
-
Temperature: Start at 40°C . Only increase in 10°C increments if conversion is stalled.
-
Degassing: Oxygen promotes homocoupling and radical pathways. Sparge vigorously with Argon for 15 mins before adding catalyst.
References
-
Wiberg, K. B. (1996). Structures, energies and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley. Link
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). Calibration of a new horologery of fast radical "clocks". Journal of the American Chemical Society, 113(15), 5687–5698. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9] Link
-
Rubin, M., Rubina, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 106(12), 5085–5129. Link
-
BenchChem Technical Support. (2025). Preserving Cyclopropane Integrity in Chemical Reactions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Recrystallization solvents for 4-(1-Aminocyclopropyl)benzoic acid
To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Recrystallization & Purification of 4-(1-Aminocyclopropyl)benzoic Acid
Executive Summary & Compound Profile
Compound: this compound CAS: 1014743-82-8 (Free Acid) | 1014645-83-0 (HCl Salt) Chemical Class: Zwitterionic Amino Acid (Phenyl analog of ACC)
This guide addresses the purification of this compound. Due to its zwitterionic nature (containing both a basic amine and an acidic carboxyl group), its solubility profile is highly pH-dependent. Successful recrystallization requires distinguishing between the Free Acid and the Hydrochloride Salt forms, as their solvent requirements are diametrically opposed.
Solvent System Selection Guide
The choice of solvent depends entirely on the form of the starting material.
Scenario A: You have the Free Acid (Zwitterion)
-
Primary Mechanism: Isoelectric Precipitation (pH-controlled crystallization).
-
Why? The free acid exists as a zwitterion at neutral pH, leading to high crystal lattice energy and low solubility in organic solvents. It is most soluble when ionized (pH < 2 or pH > 10) and least soluble at its isoelectric point (pI ≈ 6.0–7.0).
-
Recommended Solvents:
-
Dissolution: Dilute aqueous NaOH (1M) or dilute HCl (1M).
-
Crystallization: Neutralization to pH 6–7.
-
Recrystallization (Thermal): Water/Ethanol (80:20) or pure Water (if solubility allows at boiling).
-
Scenario B: You have the Hydrochloride Salt (HCl)
-
Primary Mechanism: Thermal Recrystallization or Anti-solvent precipitation.
-
Why? The ionic salt is highly soluble in water and methanol but insoluble in non-polar solvents.
-
Recommended Solvents:
-
Solvent: Methanol (hot) or Ethanol (hot).
-
Anti-Solvent: Ethyl Acetate, Diethyl Ether, or Acetone.
-
Detailed Operational Protocols
Protocol 1: Purification of the Free Acid via Isoelectric Precipitation
Best for: Removing inorganic salts and non-ionizable organic impurities.
-
Dissolution: Suspend the crude solid in Water (10 mL/g) .
-
Basification: Slowly add 1M NaOH dropwise with stirring until the solid completely dissolves and the solution is clear (pH > 10).
-
Checkpoint: If the solution is colored, add activated carbon (5% w/w), stir for 15 mins, and filter through Celite.
-
-
Acidification: Slowly add 1M HCl dropwise to the filtrate. Monitor pH continuously.
-
Observation: Cloudiness will appear as you approach pH 8.
-
-
Crystallization: Continue adding acid until pH reaches 6.0–7.0 . Do not overshoot to pH < 4, or the hydrochloride salt may form/dissolve.
-
Aging: Stir the slurry at room temperature for 30 minutes, then cool to 0–5°C for 1 hour to maximize yield.
-
Isolation: Filter the white precipitate, wash with ice-cold water (2x), and dry under vacuum at 45°C.
Protocol 2: Recrystallization of the HCl Salt
Best for: High-purity salt isolation.
-
Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling Methanol or Ethanol .
-
Filtration: Perform a hot filtration if insoluble particles are present.
-
Nucleation: Remove from heat. Add Ethyl Acetate dropwise until a faint, persistent turbidity is observed.
-
Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature undisturbed.
-
Final Cooling: Place in an ice bath (-10°C) for 2 hours.
-
Isolation: Filter the crystals and wash with cold Ethyl Acetate.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| No precipitate forms (Protocol 1) | pH overshoot. | You likely acidified too far (pH < 4). Add dilute NaOH to bring pH back to 6–7. |
| Oiling out (Protocol 2) | Cooling too fast or too much anti-solvent. | Re-heat to dissolve. Add a seed crystal.[1] Cool more slowly. Reduce amount of Ethyl Acetate. |
| Low Yield | High solubility in mother liquor. | Free Acid: Ensure pH is exactly at the pI. Salt: Concentrate the mother liquor and repeat crystallization (2nd crop). |
| Colored Impurities | Oxidation products.[2][3] | Use activated charcoal during the initial dissolution step (while in basic or alcoholic solution). |
Q: Can I use DMSO or DMF? A: Avoid them if possible. While the compound dissolves well in DMSO, removing these high-boiling solvents requires prolonged heating or extensive washing, which can degrade the cyclopropyl amine moiety or trap solvent in the crystal lattice.
Q: Is the cyclopropyl group stable to acid/base? A: Yes, the phenyl-cyclopropyl bond is relatively stable under the mild conditions (1M HCl/NaOH) described here. Avoid radical initiators or extremely high temperatures (>100°C) in strong acid.
Visualization of Workflow
Caption: Decision tree for purification based on the chemical form of the starting material.
References
-
BenchChem. (2025).[4] this compound: Structure and Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45140208, this compound. Retrieved from
-
Arctom Scientific. (2025). Product Catalog: this compound hydrochloride. Retrieved from [5]
-
ResearchGate. (2014).[6] Discussion on Recrystallization Solvents for Benzoic Acid Derivatives. (General reference for benzoic acid solubility behavior). Retrieved from
Sources
- 1. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(1-Aminocyclopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 4-(1-Aminocyclopropyl)benzoic acid, a compound featuring a unique strained cyclopropyl ring system appended to a benzoic acid moiety, presents an interesting case for spectroscopic analysis. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, offering a comparative perspective against structurally related analogs to aid researchers in its unambiguous identification and characterization.
The Structural Significance of this compound
This compound integrates two key pharmacophoric features: the para-substituted benzoic acid ring, a common scaffold in drug design, and the 1-aminocyclopropyl group, a conformationally restricted amino acid analog.[1] The strained three-membered ring imparts a rigid conformation that can be crucial for specific binding interactions with biological targets. Understanding the precise arrangement and electronic environment of the protons in this molecule is therefore essential for its development and application. ¹H NMR spectroscopy serves as the primary tool for this purpose, providing detailed information about the molecular framework.[1]
Interpreting the ¹H NMR Spectrum of this compound
While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, a detailed prediction can be constructed based on established principles and data from closely related structures. The spectrum is best understood by dissecting it into its constituent parts: the aromatic region and the aliphatic (cyclopropyl) region. The analysis is typically performed in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar amino acid and carboxylic acid functionalities.
The Aromatic Region: A Classic AA'BB' System
The para-substituted benzene ring gives rise to a characteristic set of signals in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). Due to the influence of the electron-withdrawing carboxylic acid group and the cyclopropyl substituent, the aromatic protons are not chemically equivalent. The protons ortho to the carboxylic acid (Hₐ) will be the most deshielded, while the protons ortho to the cyclopropyl group (Hₑ) will be at a slightly higher field.
This arrangement creates what is known as an AA'BB' spin system. In many cases, especially at higher field strengths, this system simplifies and appears as two distinct doublets. Each doublet corresponds to two equivalent protons.
-
Hₐ Protons (ortho to -COOH): Expected to appear as a doublet at a lower field (further downfield) due to the strong deshielding effect of the carboxylic acid group.
-
Hₑ Protons (ortho to cyclopropyl): Expected to appear as a doublet at a relatively higher field (further upfield) compared to Hₐ.
The coupling constant between these adjacent aromatic protons (³J) is typically in the range of 8-9 Hz.
The Aliphatic Region: The Signature of the Cyclopropyl Ring
The four protons of the cyclopropyl ring are diastereotopic, meaning they are not chemically or magnetically equivalent. This is because of the fixed stereochemistry of the ring and the presence of two different substituents on the adjacent quaternary carbon. The protons can be divided into two sets: those that are cis to the benzoic acid group and those that are trans to it.
This non-equivalence will result in two distinct signals, each integrating to two protons. These signals are expected to be complex multiplets due to three types of proton-proton coupling:
-
Geminal coupling (²J): Coupling between protons on the same carbon atom.
-
Cis-vicinal coupling (³J_cis): Coupling between protons on adjacent carbons that are on the same side of the ring.
-
Trans-vicinal coupling (³J_trans): Coupling between protons on adjacent carbons that are on opposite sides of the ring.
Typically for cyclopropanes, ³J_cis is larger than ³J_trans. The chemical shifts for these protons are expected in the upfield region, generally between δ 1.0 and 1.5 ppm.
Exchangeable Protons: Amine and Carboxylic Acid
The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a broad singlet far downfield, often above δ 12 ppm in DMSO-d₆.
-
Amine Protons (-NH₂): These protons will also likely appear as a broad singlet. Their chemical shift is less predictable but could be expected in the range of δ 3-5 ppm in DMSO-d₆.
To confirm the identity of these exchangeable protons, a D₂O exchange experiment can be performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the signals for the -NH₂ and -COOH protons will disappear or significantly decrease in intensity due to the exchange of protons for deuterium.
A Comparative Analysis with Structural Analogs
To provide context for the predicted spectrum of this compound, it is instructive to compare its expected ¹H NMR data with that of known, structurally similar compounds. The following table summarizes the ¹H NMR data for relevant para-substituted benzoic acids in DMSO-d₆.
| Compound | Aromatic Protons (ortho to -COOH) | Aromatic Protons (ortho to substituent) | Substituent Protons | -COOH Proton |
| This compound (Predicted) | ~ δ 7.8-8.0 (d, 2H) | ~ δ 7.4-7.6 (d, 2H) | ~ δ 1.0-1.5 (m, 4H, cyclopropyl), ~ δ 3-5 (br s, 2H, -NH₂) | > δ 12 (br s, 1H) |
| 4-Aminobenzoic Acid [2] | δ 7.65 (d, J=8.8 Hz, 2H) | δ 6.57 (d, J=8.8 Hz, 2H) | δ 5.89 (br s, 2H, -NH₂) | δ 12.0 (br s, 1H) |
| 4-Methylbenzoic Acid [3] | δ 7.84 (d, J=6.5 Hz, 2H) | δ 7.29 (d, J=7.9 Hz, 2H) | δ 2.36 (s, 3H, -CH₃) | δ 12.80 (s, 1H) |
| Terephthalic Acid | δ 8.11 (s, 4H) | δ 8.11 (s, 4H) | - | ~ δ 13.2 (br s, 2H) |
Note: Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), m (multiplet), and br s (broad singlet). J values are in Hz.
This comparison highlights how the electronic nature of the para-substituent influences the chemical shifts of the aromatic protons. The electron-donating amino group in 4-aminobenzoic acid shifts the ortho protons upfield (to a lower ppm value) compared to the methyl group in 4-methylbenzoic acid. The cyclopropyl group is also expected to have an electron-donating character, leading to a similar upfield shift for the adjacent aromatic protons compared to benzoic acid itself.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following protocol is recommended:
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.
-
Dissolution: Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
D₂O Exchange (Optional): To confirm the exchangeable protons, acquire a spectrum, then add one drop of D₂O to the NMR tube, gently shake, and acquire a second spectrum.
Visualizing Spin-Spin Coupling
The connectivity and coupling relationships between the protons in this compound can be visualized using a coupling network diagram.
This guide provides a foundational framework for the ¹H NMR analysis of this compound. By understanding the key structural features and comparing them to related analogs, researchers can confidently interpret the spectrum of this and similar molecules, accelerating their research and development efforts.
References
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. This compound. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Chongqing Chemdad Co., Ltd. Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
-
University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]
Sources
Comparative Guide: Conformational Rigidity of Cyclopropyl vs. Isopropyl Linkers in Drug Design
Executive Summary
In medicinal chemistry, the substitution of an isopropyl (iPr) group with a cyclopropyl (Cp) moiety is a high-impact tactical modification. While both groups provide similar steric bulk and lipophilic coverage, they diverge fundamentally in conformational entropy and metabolic stability .
This guide analyzes the transition from the flexible iPr to the rigid Cp linker. The cyclopropyl group acts not merely as a spacer but as a "conformational clamp," leveraging unique stereoelectronic properties (Walsh orbitals) to lock bioactive conformations, reduce the entropic cost of binding, and block cytochrome P450 (CYP) oxidation sites.
Stereoelectronic Fundamentals: The "Walsh Orbital" Effect
To understand the performance difference, one must look beyond sterics to the electronic structure.
Isopropyl (iPr)[1][2]
-
Hybridization: Standard
carbons. -
Geometry: Tetrahedral (
). -
Rotation: Free rotation around the
bonds leads to a high number of degenerate conformers in solution. -
Electronic Effect: Weak electron donation (+I effect).
Cyclopropyl (Cp)[3]
-
Hybridization: The ring strain (
) forces the carbon atoms into a unique hybridization state. The C-C bonds possess significant -character (approx.[1] to ), while the external C-H bonds possess high -character (approx. ). -
Walsh Orbitals: The C-C bonds bow outwards ("banana bonds"), creating a
-like electron cloud capable of conjugating with adjacent -systems (phenyl rings, carbonyls). -
Consequence: This electronic structure creates a preferred bisected conformation when attached to aryl rings, rigidly orienting the vector of the attached pharmacophore.
Thermodynamics of Binding: The Entropy Argument
A major driver for Cp substitution is the optimization of Gibbs Free Energy (
The Entropic Penalty
When a flexible drug (iPr) binds to a protein, it must freeze its rotatable bonds to fit the active site. This results in a massive loss of conformational entropy (
The Rigid Advantage
The Cp group is pre-organized.[1] It has already "paid" the entropic cost during synthesis. Therefore, upon binding, the loss of entropy is negligible compared to the iPr analog. If the Cp locks the molecule into the bioactive conformation, this can lead to a 10-100x increase in potency solely through thermodynamic optimization.
Visualization: Conformational Energy Landscape
Metabolic Stability (ADME)[6]
The second critical advantage of Cp is the blocking of metabolic soft spots .
The Mechanism of CYP450 Oxidation
-
Isopropyl: The tertiary methine proton (
) is electron-rich and has a relatively low Bond Dissociation Energy (BDE ~95 kcal/mol). It is a prime target for CYP450 Hydrogen Atom Abstraction (HAT), leading to rapid hydroxylation and clearance. -
Cyclopropyl: Due to the high
-character of the exocyclic C-H bonds (discussed in Sec 2), the C-H BDE is significantly higher (~106 kcal/mol). This makes hydrogen abstraction kinetically difficult for the CYP heme iron-oxo species.
Visualization: Metabolic Fate
Comparative Performance Data
The following table synthesizes general trends observed in medicinal chemistry campaigns (e.g., Cabozantinib development, Pitavastatin).
| Feature | Isopropyl (iPr) Linker | Cyclopropyl (Cp) Linker | Impact on Drug Design |
| Rotatable Bonds | 2 (High flexibility) | 0 (Rigid) | Cp reduces entropic penalty. |
| C-H Bond Strength | ~95-98 kcal/mol | ~106 kcal/mol | Cp resists oxidative metabolism. |
| LogP (Lipophilicity) | High (Baseline) | Moderate (Usually -0.2 to -0.5 vs iPr) | Cp improves solubility slightly. |
| Electronic Effect | Weak Donor (+I) | Electron Withdrawing (-I) | Cp lowers pKa of adjacent amines (prevents hERG issues). |
| Metabolic Liability | High (Tertiary hydroxylation) | Low (Metabolic blocker) | Cp extends Half-life ( |
Experimental Protocols
To validate the superiority of a Cp analog in your specific series, use the following self-validating workflows.
Protocol A: Microsomal Stability Assessment (Intrinsic Clearance)
Objective: Quantify the metabolic blockade provided by Cp substitution.
-
Preparation: Prepare 10 mM DMSO stocks of the Isopropyl and Cyclopropyl analogs.
-
Incubation System: Use pooled liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Initiation:
-
Pre-incubate compounds (1 µM final) with microsomes for 5 mins at 37°C.
-
Initiate reaction by adding NADPH-regenerating system (critical step).
-
-
Sampling: Aliquot samples at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criteria: Cp analog should show
extension in compared to iPr.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Confirm that potency gains are driven by Entropy (
-
Setup: Load protein target (20-50 µM) in the cell and ligand (200-500 µM) in the syringe. Ensure buffer matching is exact (dialysis recommended).
-
Titration: Perform 20 injections of 2 µL each at 25°C.
-
Data Fitting: Fit the isotherm to a One-Set-of-Sites model to extract
, , and stoichiometry ( ). -
Thermodynamic Dissection:
-
Calculate
. -
Calculate
. -
Interpretation: If the Cp analog has a more favorable (more negative)
but similar to the iPr analog, the gain is entropically driven (proof of rigidification benefit).
-
References
-
Talele, T. T. (2016).[3][4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3][4] Link[4][6]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229–234. Link
-
Barnes-Seeman, D., et al. (2013).[7] Metabolically stable tert-butyl replacement.[7] ACS Medicinal Chemistry Letters, 4(6), 514–516.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand configurational entropy and protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]
The Shielding Effect: A Comparative Guide to the Metabolic Stability of Cyclopropyl-Containing vs. Linear Amino Acids
For drug development professionals, researchers, and scientists, the quest for metabolically robust drug candidates is paramount. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing dosing regimens, efficacy, and potential for drug-drug interactions. This guide provides an in-depth comparison of the metabolic stability of cyclopropyl-containing amino acids versus their linear counterparts, supported by experimental data and mechanistic insights.
The inclusion of a cyclopropyl moiety in a drug candidate is a widely employed strategy to enhance metabolic stability.[1][2] This three-membered ring, often used as a bioisosteric replacement for linear alkyl groups like isopropyl or isobutyl, can act as a metabolic shield, protecting the molecule from rapid degradation by metabolic enzymes.[3][4] This guide will delve into the chemical rationale behind this enhanced stability, present a comparative analysis of their metabolic fates, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.
The Chemical Rationale: Why the Cyclopropyl Group Confers Stability
The enhanced metabolic stability of cyclopropyl-containing compounds stems from the unique chemical properties of the cyclopropyl ring. The C-H bonds in a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy compared to those in a linear alkyl chain.[1][5] This makes them less susceptible to the hydrogen atom abstraction that is often the initial and rate-limiting step in cytochrome P450 (CYP)-mediated oxidation, the primary pathway for the metabolism of many drugs.[5]
Linear amino acids, such as leucine and valine, possess aliphatic side chains that are more vulnerable to oxidative metabolism. The terminal methyl groups and methylene groups of these linear chains are common sites for hydroxylation by CYP enzymes, leading to their subsequent degradation and clearance from the body.
Head-to-Head Comparison: Metabolic Fate and Stability
While direct comparative metabolic stability data for simple linear versus cyclopropyl amino acids is not extensively published, the principle is well-demonstrated in drug discovery case studies where linear alkyl groups are replaced with cyclopropyl moieties to improve pharmacokinetic properties.
| Feature | Linear Amino Acids (e.g., Leucine, Valine) | Cyclopropyl-Containing Amino Acids |
| Primary Metabolic Pathway | Cytochrome P450-mediated oxidation (hydroxylation) at the alkyl side chain.[6][7] | More resistant to side-chain oxidation. Metabolism, if it occurs, may proceed through other pathways or at a much slower rate.[5] |
| Susceptibility to CYP Enzymes | High. The sp3-hybridized carbons are readily attacked. | Low. The high C-H bond dissociation energy of the cyclopropyl ring hinders oxidation.[5] |
| Metabolic Rate | Generally faster, leading to shorter half-life and higher intrinsic clearance. | Generally slower, leading to longer half-life and lower intrinsic clearance.[1] |
| Potential for Reactive Metabolites | Generally low, metabolites are typically hydroxylated and readily excreted. | In the case of cyclopropylamines, there is a potential for ring-opening to form reactive iminium ions or radical cations, which can be a liability.[4] |
Visualizing the Metabolic Pathways
The metabolic fates of linear and cyclopropyl-containing amino acids can be visualized as follows:
Caption: Metabolic pathway of a linear amino acid.
Caption: Metabolic pathway of a cyclopropyl-containing amino acid.
Experimental Protocol: In Vitro Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of different compounds, the in vitro microsomal stability assay is the industry standard.[8][9][10] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYPs.[10]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (e.g., linear and cyclopropyl-containing amino acid derivatives) in a suitable organic solvent like DMSO.
-
Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.
-
Prepare a phosphate buffer (pH 7.4).
-
Prepare a solution of the enzyme cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for CYP activity.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
The strategic incorporation of cyclopropyl groups into amino acid scaffolds is a proven and effective method for enhancing metabolic stability in drug discovery. By understanding the underlying chemical principles and employing robust experimental assays, researchers can rationally design and select drug candidates with improved pharmacokinetic profiles. While the cyclopropyl moiety offers significant advantages, it is crucial to also consider potential liabilities, such as the formation of reactive metabolites in the context of cyclopropylamines. A thorough in vitro ADME (absorption, distribution, metabolism, and excretion) assessment is therefore essential for any compound series where this structural motif is employed.
References
- Goundry, W. R. F., & Scott, J. S. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 8(3), 287-304.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- BenchChem. (2025). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. BenchChem.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Sharma, P., & Kumar, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- ResearchGate. (n.d.). Schematic metabolic pathway of BCAAs in human.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- ResearchGate. (n.d.). Pathways of branched-chain amino acid metabolism.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro.
- Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15(1), 33.
- Yasgar, A., et al. (2024).
- Adeva-Andany, M. M., et al. (2017). Enzymes involved in branched-chain amino acid metabolism in humans. Amino Acids, 49(6), 1005–1028.
- Åstrand, A., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. AAPS J, 20(6), 107.
- Harper, A. E., Miller, R. H., & Block, K. P. (1984). Branched-Chain Amino Acid Metabolism. Annual Review of Nutrition, 4(1), 409–454.
- Nemr, M. T., et al. (2025).
- Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments?
- Al-Hadiya, Z. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 15(3), 333.
Sources
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- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 10. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-(1-Aminocyclopropyl)benzoic acid
Executive Summary & Chemical Profile
Objective: To provide an authoritative, field-validated protocol for the containment and disposal of 4-(1-Aminocyclopropyl)benzoic acid (CAS: 1014743-82-8).
Senior Scientist Insight: While often treated as a generic organic intermediate, this compound possesses two distinct structural features that dictate its handling:
-
Amphoteric Nature: Containing both a basic amine and an acidic carboxylic acid, it exists as a zwitterion. This significantly impacts solubility and compatibility—dumping this into a designated "Acid Waste" stream can lead to unexpected precipitation or heat generation if the pH shifts rapidly.
-
Cyclopropyl Strain: The three-membered ring introduces ring strain (~27.5 kcal/mol). While stable under standard storage, this moiety can exhibit higher reactivity with strong oxidizers compared to linear alkyl chains.
Chemical Safety Data (GHS Classification)
| Parameter | Specification | Hazard Code | Description |
| Signal Word | WARNING | N/A | Moderate Hazard |
| Skin | Irritant | H315 | Causes skin irritation.[1] |
| Eyes | Irritant | H319 | Causes serious eye irritation.[1][2][3] |
| Respiratory | STOT-SE 3 | H335 | May cause respiratory irritation.[1][2] |
| Aquatic | Chronic | H413 | May cause long-lasting harmful effects to aquatic life.[1] |
Pre-Disposal Segregation Strategy
The Core Directive: Do not rely solely on the "Benzoic Acid" nomenclature. Segregation must be based on the matrix (solid vs. solution) and chemical compatibility.
A. Solid Waste (Pure Compound)
-
Classification: Non-halogenated Organic Solid.
-
Container: High-density polyethylene (HDPE) wide-mouth jars or double-lined fiber drums.
-
Protocol:
-
The "Double-Bag" Standard: Place the compound in a primary sealable bag (LDPE) before placing it into the secondary rigid container. This prevents dust generation (H335 hazard) when the waste facility opens the drum.
-
Labeling: Must read "Hazardous Waste - Solid, Organic, Irritant." Explicitly list the chemical name; do not use abbreviations like "ACBA."
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Critical Check: Is the solvent halogenated (DCM, Chloroform) or non-halogenated (MeOH, EtOAc, DMF)?
-
Amphoteric Warning: If the compound is dissolved in an aqueous acid or base, do not mix directly with organic solvents without checking miscibility and heat generation.
-
Segregation:
-
Scenario 1 (Organic Solvent): Dispose into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).[4]
-
Scenario 2 (Aqueous Buffer): Dispose into "Aqueous Waste" stream.[5] Ensure pH is neutral (6–8) if possible to prevent corrosion of waste drums, though the compound itself is stable.
-
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound in a research setting.
Figure 1: Decision tree for the segregation and disposal of this compound based on physical state and solvent matrix.
Emergency Spillage Protocol
In the event of a spill, immediate action prevents the "Irritant" hazard from escalating into a contamination event.
-
PPE Escalation: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is fine powder, use an N95 or P100 respirator to avoid inhalation (H335).
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust dispersion. Sweep carefully into a dustpan.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Decontamination:
-
Wipe the surface with a mild detergent solution followed by water.
-
Scientific Note: Do not use strong bleach (sodium hypochlorite) immediately. The amine group can react to form chloramines. Use simple soap/water or ethanol for initial cleaning.
-
-
Disposal of Cleanup Materials: All contaminated wipes and gloves must go into the "Hazardous Solid Waste" bin, not the regular trash.
Regulatory Compliance (RCRA)
In the United States, this compound is not specifically "P-listed" or "U-listed" by the EPA. However, under the Resource Conservation and Recovery Act (RCRA) , it falls under the "Cradle-to-Grave" liability.
-
Generator Status: You are responsible for characterizing the waste.
-
Characteristic Waste: If mixed with flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code.
-
Ultimate Fate: The preferred method of destruction for this compound is High-Temperature Incineration . This ensures the complete breakdown of the cyclopropyl ring and the aromatic system into safe combustion byproducts (CO2, H2O, NOx).
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
